molecular formula C20H16BrClN2O3 B15151061 N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B15151061
M. Wt: 447.7 g/mol
InChI Key: XVEHZDRYUPOJJQ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Coupling Reaction: Formation of the amide bond between the bromopyridine and the methoxybenzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-4-methoxybenzamide
  • N-(5-chloropyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
  • N-(5-bromopyridin-2-yl)-4-[(4-methylphenyl)methoxy]-3-methoxybenzamide

Uniqueness

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrClN2O3

Molecular Weight

447.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C20H16BrClN2O3/c1-26-18-10-14(20(25)24-19-9-5-15(21)11-23-19)4-8-17(18)27-12-13-2-6-16(22)7-3-13/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

XVEHZDRYUPOJJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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